molecular formula C19H19NO3 B2413168 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide CAS No. 1798621-13-2

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide

Cat. No.: B2413168
CAS No.: 1798621-13-2
M. Wt: 309.365
InChI Key: SDEIQRJLMPCUOL-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide is a complex organic compound that features a furan ring, a naphthalene ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide typically involves the following steps:

    Formation of the Furan Derivative: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions using reagents such as hydrogen peroxide or potassium permanganate.

    Coupling with Naphthalene: The final step involves coupling the furan derivative with a naphthalene derivative through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide is unique due to its combination of a furan ring, a hydroxyl group, and a naphthalene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-19(22,12-15-8-5-11-23-15)13-20-18(21)17-10-4-7-14-6-2-3-9-16(14)17/h2-11,22H,12-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEIQRJLMPCUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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